molecular formula C7H5BrFNO2 B1397444 1-(Bromomethyl)-2-fluoro-3-nitrobenzene CAS No. 946125-65-1

1-(Bromomethyl)-2-fluoro-3-nitrobenzene

Cat. No.: B1397444
CAS No.: 946125-65-1
M. Wt: 234.02 g/mol
InChI Key: MIESICVJNXXYKC-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group, a fluoro group, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene can be synthesized through several methods, including:

  • Electrophilic Aromatic Substitution (EAS): This involves the nitration of 1-(bromomethyl)-2-fluorobenzene using nitric acid and sulfuric acid under controlled conditions.

  • Halogenation: Bromination of 2-fluoro-3-nitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide.

  • Nucleophilic Substitution:

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale EAS reactions, ensuring precise control over reaction conditions to achieve high yields and purity. The process involves continuous monitoring and optimization to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives or other oxidized products.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(bromomethyl)-2-fluoroaniline.

  • Substitution: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction: Iron and hydrochloric acid, tin and hydrochloric acid, or catalytic hydrogenation.

  • Substitution: Various nucleophiles such as amines, alcohols, and thiols under different reaction conditions.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the nitro group.

  • Amines: Formed by the reduction of the nitro group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is utilized in various scientific research fields, including:

  • Chemistry: As a building block for the synthesis of more complex organic molecules.

  • Biology: In the study of biological systems and the development of bioactive compounds.

  • Medicine: In the design and synthesis of pharmaceuticals and drug candidates.

  • Industry: In the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its reactivity with various biological targets and pathways. The nitro group, in particular, plays a crucial role in its mechanism of action, interacting with enzymes and receptors to modulate biological processes.

Comparison with Similar Compounds

1-(Bromomethyl)-2-fluoro-3-nitrobenzene is compared with similar compounds such as:

  • 1-(Bromomethyl)-2-fluorobenzene: Lacks the nitro group, resulting in different reactivity and applications.

  • 1-(Bromomethyl)-3-nitrobenzene: Differing in the position of the nitro group, leading to variations in chemical behavior.

  • 2-Fluoro-3-nitrobenzene:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIESICVJNXXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00731100
Record name 1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946125-65-1
Record name 1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00731100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-nitrobenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Benzoyl peroxide (10.7 g, 44 mmol) was added under reflux under nitrogen atmosphere to a solution of 2-fluoro-1-methyl-3-nitrobenzene (compound 2a-1) (68.2 g, 440 mmol) and N-bromosuccinimide (95.0 g, 528 mmol) in carbon tetrachloride (1500 mL), and the mixture was stirred under reflux for 5 hours. Impurities were then removed by filtration, and a crude product was obtained by vacuum concentration. It was then purified by column chromatography (hexane), and the title compound (68.7 g, 65%) was obtained as a yellow to light brown oil.
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Two
Quantity
1500 mL
Type
solvent
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

A solution of phosphorus tribromide (4.8 mL) in anhydrous diethylether (100 mL) was added at 0° C. to a solution of (2-fluoro-3-nitrophenyl)methanol (compound 2c-1) (7.52 g, 46.3 mmol) in anhydrous diethylether (130 mL), and the mixture was stirred at 30 minutes at 0° C. The reaction mixture was then poured into ice water and extracted with ethyl acetate. The organic extract was washed in series with saturated sodium hydrogen carbonate solution, water and saturated saline, and dried over magnesium sulfate. The title compound (7.10 g, 70%) was then obtained as a brown oil.
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Synthesis routes and methods III

Procedure details

A stirred solution of 2-fluoro-1-methyl-3-nitrobenzene (15.80 g, 101.94 mmol) and N-bromosuccinimide (18.14 g, 101.94 mmol) in CCl4 (400 mL) was treated with benzoyl peroxide (0.37 g, 1.52 mmol). The mixture was heated at reflux temperature overnight and then cooled to room temperature. The reaction mixture was filtered, and the filtrate was evaporated to dryness under reduced pressure. The residue was dissolved in CH2Cl2 (100 mL) and filtered again. The filtrate was evaporated to dryness under reduced pressure, and the residue was purified by MPLC on silica gel using a mixture of EtOAc and hexane as eluent to give 1-(bromomethyl)-2-fluoro-3-nitrobenzene (8.11 g, 34%) as an off-white solid. 1H NMR (400 MHz, CDCl3): δ 8.02 (m, 1H), 7.71 (m, 1H), 7.30 (td, 1H, J=8.4, 1.6 Hz), 4.55 (d, 2H, J=1.6 Hz).
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
18.14 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0.37 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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